Vanadium silicide (VSi2)

microelectronics Schottky barrier silicide contact

Vanadium disilicide (VSi₂) is a refractory transition-metal silicide crystallizing in the hexagonal C40 structure (space group P6₄22), isostructural with CrSi₂, NbSi₂, and TaSi₂. It exhibits metallic conductivity, a melting point of approximately 1920 °C, a density of 4.42 g/cm³, and a reported bulk electrical resistivity of ~9.5 μΩ·cm.

Molecular Formula Si2V
Molecular Weight 107.11 g/mol
CAS No. 12039-87-1
Cat. No. B079462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanadium silicide (VSi2)
CAS12039-87-1
Molecular FormulaSi2V
Molecular Weight107.11 g/mol
Structural Identifiers
SMILES[Si]=[V]=[Si]
InChIInChI=1S/2Si.V
InChIKeyLUWOVYQXZRKECH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vanadium Silicide (VSi2, CAS 12039-87-1): Critical Procurement Properties and Comparator Baseline


Vanadium disilicide (VSi₂) is a refractory transition-metal silicide crystallizing in the hexagonal C40 structure (space group P6₄22), isostructural with CrSi₂, NbSi₂, and TaSi₂ [1]. It exhibits metallic conductivity, a melting point of approximately 1920 °C, a density of 4.42 g/cm³, and a reported bulk electrical resistivity of ~9.5 μΩ·cm [2]. VSi₂ is distinguished within the disilicide family by its combination of metallic character—contrasting with the semiconducting CrSi₂—and its formation as the first silicide phase at the V/Si interface at temperatures as low as 475 °C with an activation energy of 1.7–2.3 eV [3][4]. These characteristics position VSi₂ for applications spanning microelectronic Schottky contacts, oxidation-resistant coatings on vanadium alloys, and thermoelectric nanocomposites.

Why Bulk VSi2 Cannot Be Interchanged with CrSi2, TiSi2, or MoSi2 in Performance-Critical Applications


Although multiple transition-metal disilicides share the C40 hexagonal or related structures, their electronic, oxidation, and interfacial behaviors diverge sharply. CrSi₂ crystallizes in the same C40 structure yet is a semiconductor with a bandgap of ~0.35 eV, whereas VSi₂ is metallic—a difference that fundamentally determines Schottky barrier height at Si interfaces and precludes substitution in microelectronic contacts [1]. TiSi₂ offers lower bulk resistivity (12–24 μΩ·cm in the C54 phase) but oxidizes through a different mechanism and cannot endure the cyclic oxidation regimes that VSi₂ coatings survive on vanadium substrates [2][3]. MoSi₂ remains the benchmark for high-temperature oxidation resistance but suffers catastrophic pest disintegration at 400–550 °C, a failure mode not observed for VSi₂ under equivalent conditions [3]. These non-overlapping performance envelopes mean that generic disilicide substitution introduces quantifiable risk in electrical, thermal, and environmental integrity.

Quantitative Comparative Evidence: Where VSi2 (CAS 12039-87-1) Demonstrates Verifiable Differentiation


Conductivity Type: VSi2 (Metallic) vs. CrSi2 (Semiconductor) — Same C40 Structure, Opposite Electronic Behavior

VSi₂ and CrSi₂ share the identical hexagonal C40 crystal structure (space group P6₄22) yet exhibit a fundamental divergence in electronic character. VSi₂ displays metallic conductivity, while CrSi₂ is a semiconductor with an indirect bandgap of approximately 0.35 eV [1]. Resistivity measurements on single crystals confirm this contrast: CrSi₂ exhibits resistivity of several hundred μΩ·cm, whereas metallic VSi₂ shows resistivity at least an order of magnitude lower [2]. This difference is rationalized by the one-electron deficit in the valence configuration of V relative to Cr in the C40 lattice [1]. For microelectronic contact applications, this electronic distinction directly governs Schottky barrier formation and carrier transport.

microelectronics Schottky barrier silicide contact

Oxidation Kinetics: VSi2 vs. CrSi2 vs. TiSi2 — V₂O₅ Formation Quantitatively Differentiates Performance

Under isothermal oxidation in air from 450 to 950 °C, VSi₂, CrSi₂, and TiSi₂ all resist pest degradation and survive 800 1-h cycles at 650 °C [1]. However, quantitative thermogravimetric analysis reveals a clear ranking: VSi₂ exhibits higher mass gains than CrSi₂, which in turn exhibits higher mass gains than TiSi₂ across the full temperature range [1]. The mechanism differentiating VSi₂ is the formation of molten V₂O₅, which accelerates the initial oxidation rate and delays the establishment of a fully protective SiO₂ scale compared with CrSi₂ and TiSi₂ [1]. Over extended durations (1000 h isothermal), the silica scale matures and partially compensates, but short-term thermogravimetric data cannot be linearly extrapolated to predict VSi₂ lifetime [1].

oxidation resistance high-temperature coating silica scale

Cyclic Oxidation Endurance of VSi₂ Coating on Vanadium Alloy: >400 One-Hour Cycles at 1100 °C

A VSi₂-based silicide coating applied to V–4Cr–4Ti vanadium alloy was tested under severe thermal cycling in air: 400 one-hour cycles between 1100 °C and room temperature [1]. The coating survived without delamination, and the substrate was protected from oxygen embrittlement throughout the test duration [1]. This performance was achieved at a temperature 200 °C above the accidental scenario for sodium-cooled fast reactor (SFR) applications [1]. For context, MoSi₂—the most widely used refractory disilicide—suffers from catastrophic pest disintegration in the 400–550 °C range due to mechanical stresses during oxidation [2]. VSi₂-based coatings have not exhibited this pest phenomenon at any tested temperature [2]. Additionally, three-point flexure testing at 950 °C under a load of 75 MPa did not induce coating breakdown [1].

diffusion barrier nuclear cladding oxidation protection

Schottky Barrier Height: VSi₂/n-Si Junction Characteristics φbn ≈ 0.64 eV with Near-Ideal Diode Behavior

Synchrotron radiation photoemission measurements on atomically clean V/Si interfaces demonstrate that the Schottky barrier height φbn for the fully reacted VSi₂/n-Si contact stabilizes at approximately 0.64 eV upon annealing at 500–550 °C . This value is attained once the low-temperature intermixing process is complete and correlates with the onset of atomic mixing across the interface [1]. Separately, VSi₂/n-Si Schottky-barrier diodes fabricated for VLSI applications exhibit near-ideal reverse-current leakage characteristics, with leakage fully explained by electric-field enhancement at diode edges [2]. By comparison, TiSi₂/n-Si and CoSi₂/n-Si Schottky barriers typically exhibit lower barrier heights (φbn ≈ 0.50–0.55 eV for CoSi₂; ~0.55–0.60 eV for TiSi₂), rendering VSi₂ distinct for circuits requiring higher turn-on voltages [3].

Schottky diode VLSI contact barrier height

Thermoelectric ZT Enhancement: VSi₂ Nanoparticle Dispersion in Si Doubles the Figure of Merit

Dispersing VSi₂ nanoparticles into heavily P-doped bulk Si produces a thermoelectric composite in which the metallic VSi₂ precipitates selectively reduce lattice thermal conductivity (κlat) without significantly degrading electrical properties (carrier mobility μ) [1]. In one study, this nanostructuring approach doubled the thermoelectric figure of merit ZT from a baseline of approximately 0.2 for pure Si to a maximum of 0.4 at 1073 K [1]. A separate study using size-controlled VSi₂ precipitates in Si achieved a maximum ZT of 0.23 at 1070 K, representing a 37% increase over optimized bulk Si [2]. The underlying mechanism exploits the eutectic point in the Si-rich region of the Si–VSi₂ phase diagram (Si:VSi₂ = 91:3), enabling a clean composite microstructure that preserves electrical percolation while introducing phonon-scattering interfaces [2].

thermoelectric nanocomposite thermal conductivity reduction

Elastic and Thermal Anisotropy: VSi₂ Exhibits the Lowest Directional Anisotropy among C40 Disilicides (VSi₂ < NbSi₂ < TaSi₂)

First-principles DFT calculations of the C40-type TMSi₂ series (TM = V, Nb, Ta) reveal a systematic ordering of elastic and thermal anisotropy: TaSi₂ > NbSi₂ > VSi₂ [1]. VSi₂, at the low-mass end of the series, exhibits the most isotropic elastic modulus distribution and the least directional variation in minimum thermal conductivity (calculated via both Cahill's and Clarke's models) [1]. A parallel DFT study of the full V–Si compound family (V₃Si, VSi₂, V₅Si₃, V₆Si₅) confirms that VSi₂ is mechanically stable with well-defined bulk modulus, shear modulus, Young's modulus, and Poisson's ratio [2]. The lower elastic anisotropy of VSi₂ relative to its heavier C40 congeners implies reduced susceptibility to thermal-stress-induced microcracking under cyclic heating—a property that aligns with the experimentally observed coating endurance described in Evidence Item 3.

elastic anisotropy thermal conductivity DFT calculation

Procurement-Relevant Application Scenarios for Vanadium Silicide (VSi2, CAS 12039-87-1)


Microelectronic Schottky Contacts and Interconnects Requiring a Metallic Silicide with φbn ≈ 0.64 eV

VSi₂ is indicated for VLSI Schottky-barrier diode fabrication where its metallic conductivity (distinct from semiconducting CrSi₂) and barrier height of ~0.64 eV on n-Si provide a specific combination of turn-on voltage and near-ideal reverse leakage [1][2]. The fact that VSi₂ forms as the first silicide phase at the V/Si interface—at temperatures as low as 475 °C with activation energy 1.7–2.3 eV—allows low-thermal-budget processing compatible with advanced CMOS nodes [3]. Procurement of VSi₂ sputtering targets (typically 99%+ purity) for thin-film deposition is the standard route for this application.

Oxidation-Protective Silicide Coatings on Vanadium Alloys for Nuclear and Aerospace Thermal Cycling

VSi₂-based diffusion coatings, applied via halide-activated pack-cementation on V–4Cr–4Ti and related vanadium alloys, are selected when the application requires cyclic oxidation endurance across the full 25–1100 °C range [1]. The >400 1-h cycle durability at 1100 °C, combined with mechanical robustness under 75 MPa flexure at 950 °C, makes VSi₂ coatings a differentiated option for sodium-cooled fast reactor cladding and aerospace thermal protection [1]. In contrast, MoSi₂ is excluded from these applications due to pest failure in the 400–550 °C interval [2]. VSi₂ coatings operate by forming a pure SiO₂ protective scale above 650 °C; however, the formation of transient V₂O₅ at intermediate temperatures must be accounted for in coating lifetime models [2].

Thermoelectric Nanocomposites: VSi₂ Nanoparticles as Phonon-Scattering Dispersoids in Si

When the research objective is to enhance the ZT of Si-based thermoelectric materials without degrading carrier mobility, VSi₂ nanoparticles are the differentiated dispersoid choice [1][2]. The Si–VSi₂ system's eutectic at 97:3 (Si:V atomic ratio) enables clean composite fabrication via melt spinning and spark plasma sintering [2]. The resulting ZT enhancement (2× or 37% depending on processing route) is a direct consequence of selective κlat reduction, a mechanism that other silicide nanoparticles (e.g., CrSi₂) cannot replicate at equivalent volume fractions due to their semiconducting nature [1][2]. Procurement of nano-crystalline VSi₂ powder (40–60 nm particle size) is relevant for this application.

High-Temperature Structural Components and cBN-Based Superhard Composites

VSi₂ serves as a sintering additive and matrix phase in superhard cBN–MeSi₂–(Al) composites, where it has been directly compared with CrSi₂, MoSi₂, and WSi₂ [1]. The resulting cutting inserts demonstrated the highest operational performance in high-speed machining (300 m/min) of AISI 316L stainless steel and Inconel 718 [1]. VSi₂'s low elastic anisotropy among C40 disilicides (VSi₂ < NbSi₂ < TaSi₂) may contribute to reduced microcracking during the thermal cycling inherent in high-speed cutting [2]. Differential thermal analysis indicates that thermal degradation of these composites initiates in the 1100–1200 °C range, primarily driven by cBN oxidation [1].

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